2-Hydroxy-6-(2-methylthiophenyl)pyridine
Description
2-Hydroxy-6-(2-methylthiophenyl)pyridine is a pyridine derivative featuring a hydroxyl group at the 2-position and a 2-methylthiophenyl substituent at the 6-position. For example, Suzuki-Miyaura coupling—a method used to prepare 6,6′-di-(2-methylthiophenyl)-2,2′-bipyridine (compound 1 in )—could be adapted to attach the 2-methylthiophenyl group to the pyridine backbone . Deprotection of methyl groups via microwave-assisted heating (as described in ) might further refine the hydroxyl functionality .
Key properties of this compound likely include:
- Electronic characteristics: The electron-rich thiophenyl group and hydroxyl substituent may enhance metal coordination capabilities, similar to thiophenol-containing chelators in –2 .
- Spectroscopic signatures: Anticipated UV-Vis absorption bands near 230–310 nm (π→π* transitions in pyridyl and aryl moieties), comparable to compound 2 in .
- Applications: Potential use in coordination chemistry, catalysis, or pharmaceutical intermediates due to its sulfur-containing and chelating groups.
Properties
IUPAC Name |
6-(2-methylsulfanylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-7-3-2-5-9(11)10-6-4-8-12(14)13-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOBHKNHVVHYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Hydrolysis of 6-Halopyridines
The hydrolysis of halogenated pyridines under alkaline conditions represents a well-established route to 2-hydroxypyridines. For example, 2-chloro-6-trifluoromethylpyridine undergoes quantitative conversion to 2-hydroxy-6-trifluoromethylpyridine when treated with aqueous potassium hydroxide (≥10% w/v) at 150–160°C under autogenous pressure (4–5 bar) in a nickel alloy autoclave. This method achieves yields exceeding 90% due to the sealed system preventing volatilization of reactants.
Extending this approach to 2-chloro-6-(2-methylthiophenyl)pyridine would require:
-
Reactor compatibility : Nickel alloys (e.g., Hastelloy C) resist corrosion from hot alkaline media, unlike stainless steel.
-
Stoichiometric considerations : A 2.2:1 molar ratio of KOH to substrate ensures complete dehalogenation while minimizing side reactions.
-
Temperature optimization : Hydrolysis rates drop significantly below 140°C, necessitating sustained heating at 150–160°C.
Notably, attempts to hydrolyze 2-chloro-6-trifluoromethylpyridine with dilute HCl or under reflux conditions failed, highlighting the necessity of concentrated base and elevated temperatures.
Competitive Pathways in Mixed Halogen Systems
Example 5 in source demonstrates the simultaneous hydrolysis of 2-fluoro- and 2-chloro-6-trifluoromethylpyridine using aqueous KOH at 100–105°C. Despite the lower temperature, the reaction achieved 98.4% conversion to the hydroxy derivative within 5 hours, suggesting fluorine’s higher leaving group aptitude accelerates hydrolysis. For 2-bromo-6-(2-methylthiophenyl)pyridine, analogous conditions may permit milder temperatures (100–120°C) due to bromine’s superior nucleofugality compared to chlorine.
Key variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base concentration | 10–20% w/v KOH | Prevents dilution-driven side reactions |
| Reaction time | 4–6 hours | Balances conversion vs. decomposition |
| Pressure | 3–5 bar (autogenous) | Maintains liquid phase at elevated temps |
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling at C6
Installing the 2-methylthiophenyl group via cross-coupling presents an alternative to direct synthesis. A hypothetical route involves:
-
Halogenation : Brominate 2-hydroxypyridine at C6 using NBS in DMF.
-
Coupling : React 2-hydroxy-6-bromopyridine with 2-methylthiophenylboronic acid under Pd catalysis.
Optimization parameters :
-
Catalyst system : Pd(PPh₃)₄ or XPhos Pd G3 for hindered substrates.
-
Base : Cs₂CO₃ or K₃PO₄ to avoid hydroxy group deprotonation.
Limitations :
-
Boronic acids of thioethers may suffer from protodeboronation under basic conditions.
-
Competing homocoupling requires strict oxygen exclusion.
Comparative Analysis of Synthetic Routes
| Method | Yield Potential | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Halogen hydrolysis | 85–95% | High | Limited to halides |
| Directed metalation | 60–75% | Moderate | Sensitive to EWGs |
| Suzuki coupling | 70–85% | High | Broad |
Cost considerations :
-
Hydrolysis avoids expensive catalysts but requires specialized reactors.
-
Cross-coupling offers modularity at higher reagent costs.
Challenges in Purification and Characterization
Isolation of Hydroxy-Thioether Derivatives
The product’s polarity complicates extraction. Acidifying the reaction mixture to pH 5–6 precipitates the hydroxypyridine, which is then filtered and washed with cold water. For thioether-containing analogs, adding NaCl (5–10% w/v) improves phase separation during workup.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(2-methylthiophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a 2-methylthiophenylpyridine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Oxo-6-(2-methylthiophenyl)pyridine.
Reduction: 2-Methylthiophenylpyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Hydroxy-6-(2-methylthiophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-methylthiophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine Derivatives
The 6-position substituent significantly influences the chemical and physical properties of 2-hydroxy-pyridines. Below is a comparative analysis with key analogs:
2-Hydroxy-6-(4-methoxyphenyl)pyridine (CAS: 154476-88-7)
- Structure : 4-methoxyphenyl group at position 6 .
- Molecular formula: C₁₂H₁₁NO₂; molar mass: 201.22 g/mol .
- Reduced metal-binding affinity relative to thiophenyl derivatives due to weaker Lewis basicity.
2-Hydroxy-6-(trifluoromethyl)pyridine
- Structure : Trifluoromethyl (-CF₃) group at position 6 .
- Molecular formula: C₆H₄F₃NO; molar mass: 179.10 g/mol.
- Enhanced stability against oxidation compared to thiophenyl analogs.
2-Ethyl-3-hydroxy-6-methylpyridine (CAS: 2364-75-2)
Spectroscopic and Functional Comparisons
Research Findings
- Coordination Chemistry: Thiophenol-containing pyridines (e.g., compound 2 in ) exhibit strong binding to transition metals like nickel, as evidenced by UV-Vis spectral shifts upon metal addition .
- Synthetic Utility : Microwave-assisted deprotection (200°C) improves yields of sulfur-containing pyridines compared to conventional heating .
- Biological Activity : Pyridine derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced metabolic stability, making them suitable for drug development .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-Hydroxy-6-(2-methylthiophenyl)pyridine and related pyridine derivatives?
The synthesis of pyridine derivatives typically involves nucleophilic substitution reactions, Suzuki-Miyaura cross-coupling (for aryl group introduction), or condensation reactions. For example, the methylthiophenyl group can be introduced via palladium-catalyzed coupling using a thiophenyl boronic acid precursor. Characterization techniques like ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry are critical for verifying structural integrity .
Q. What safety precautions are recommended when handling pyridine derivatives with methylthiophenyl substituents?
While specific toxicity data for 2-Hydroxy-6-(2-methylthiophenyl)pyridine is limited, analogous compounds (e.g., terpyridines) are classified under GHS Category 1 for acute toxicity and require:
- Use of gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Work in fume hoods to prevent inhalation of vapors or dust.
- Immediate decontamination protocols for spills (e.g., ethanol for organic residues) .
Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) during characterization?
Contradictions in spectral data may arise from impurities, solvent effects, or tautomerism. To resolve these:
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Validate purity via HPLC or elemental analysis .
- Use deuterated solvents with varying polarities to assess solvent-induced shifts .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 2-Hydroxy-6-(2-methylthiophenyl)pyridine in cross-coupling reactions?
Optimization strategies include:
- Screening catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
- Adjusting solvent polarity (e.g., DMF for high-temperature stability).
- Varying molar ratios of boronic acid to halopyridine precursors (1.2:1 recommended for excess boronic acid).
- Monitoring reaction progress via TLC or GC-MS to minimize side products .
Q. What computational tools are effective for predicting the biological activity of this compound?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to target enzymes (e.g., antimicrobial targets).
- QSAR models to correlate substituent effects (e.g., methylthiophenyl’s electron-donating properties) with bioactivity.
- ADMET prediction (SwissADME) to evaluate pharmacokinetic profiles .
Q. How does the methylthiophenyl group influence the compound’s stability and reactivity?
The methylthio (-SMe) group enhances lipophilicity, potentially improving membrane permeability in biological assays. However, it may also:
Q. What strategies are effective for resolving contradictions in antimicrobial activity data across studies?
- Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.
- Test against isogenic mutant strains to confirm target specificity.
- Include positive controls (e.g., ciprofloxacin for bacteria) to validate experimental conditions .
Methodological Notes
- Toxicity Profiling : For compounds with incomplete safety data (common in novel derivatives), adopt precautionary GHS Category 2 protocols (e.g., assuming skin irritation potential) and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
- Data Reproducibility : Archive raw spectral/analytical data in open-access repositories (e.g., Zenodo) to facilitate cross-study comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
